

Structure-Activity Relationship of Tetrahydropyrimidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1,4,5,6-Tetrahydropyrimidine*

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For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, antiviral, and enzyme inhibition properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydropyrimidine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.

I. Antibacterial Activity of Tetrahydropyrimidine Derivatives

Several studies have focused on the synthesis and evaluation of tetrahydropyrimidine derivatives as potential antibacterial agents. The core structure is often synthesized via the Biginelli reaction.^{[1][2]} The substitutions at various positions on the tetrahydropyrimidine ring and the phenyl ring attached at C4 play a crucial role in determining the antibacterial potency and spectrum.

Structure-Activity Relationship (SAR) Insights:

- Substitution on the Phenyl Ring at C4: The nature and position of substituents on the phenyl ring at the C4 position of the tetrahydropyrimidine core significantly influence antibacterial

activity. For instance, compounds with a bromo or hydroxyl group on the phenyl ring have demonstrated notable activity.[1][3]

- Thione vs. Oxo Analogues: The presence of a thione group (C=S) at the C2 position can contribute to the antibacterial activity.[1]
- Ester Group at C5: An ethoxycarbonyl group at the C5 position is a common feature in many active compounds.[1][3]

Comparative Antibacterial Activity Data:

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected tetrahydropyrimidine derivatives against various bacterial strains.

Compound ID	R (Substitution on Phenyl Ring)	Staphylococcus aureus (MIC in µg/mL)	Staphylococcus epidermidis (MIC in µg/mL)	Escherichia coli (MIC in µg/mL)	Klebsiella pneumoniae (MIC in µg/mL)	Pseudomonas aeruginosa (MIC in µg/mL)	Reference
8	5-bromo-2-hydroxyphenyl	15-45	Remarkable Activity	-	-	-	[1]
10	2-hydroxyphenyl	Significant Activity	-	-	-	-	[1]
4a	-	Active	-	-	-	-	[2][4]
4b	-	Active	-	-	-	-	[2][4]
4d	-	Active	-	-	-	-	[2][4]

Note: "-" indicates data not available in the provided search results. "Remarkable Activity" and "Good to Significant Activity" are qualitative descriptions from the source.

II. Anticancer Activity of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives have emerged as a promising scaffold for the development of novel anticancer agents.^{[2][4][5]} Their mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes or disrupting cellular processes like mitosis.^[2]

Structure-Activity Relationship (SAR) Insights:

- **Aryl Substituents at C4:** The nature of the aryl group at the C4 position is a key determinant of cytotoxic activity. Electron-withdrawing or donating groups on this ring can modulate the activity.
- **Heterocyclic Moieties:** Incorporation of other heterocyclic rings, such as pyrazole or indol-2-one, into the tetrahydropyrimidine scaffold has been shown to enhance anticancer activity.^[2]
- **Dual-Activity:** Some derivatives exhibit both anticancer and antimicrobial properties, suggesting a broader biological activity profile.^{[2][4]}

Comparative Anticancer Activity Data:

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected tetrahydropyrimidine derivatives against different cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
4b	HeLa	Good Antitumor Activity	[2][4]
4k	HeLa	Good Antitumor Activity	[2][4]
10	HeLa	10.46 ± 0.82	[6]
5	HeLa	Good Cytotoxic Activity	[6]
9	HeLa	Good Cytotoxic Activity	[6]
11	HeLa	Good Cytotoxic Activity	[6]

Note: "Good Antitumor Activity" and "Good Cytotoxic Activity" are qualitative descriptions from the source.

III. Other Biological Activities

Beyond antibacterial and anticancer effects, tetrahydropyrimidine derivatives have been explored for a variety of other therapeutic applications.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Certain tetrahydropyrimidine derivatives have been designed as inhibitors of AChE and BChE, enzymes relevant to Alzheimer's disease.[7]

- SAR Highlights: The substitution pattern on the phenyl ring at C4 influences the inhibitory potency. For example, a 4-methyl substituted derivative showed comparable AChE inhibitory effects to the reference drug donepezil.[7]

Compound ID	Target Enzyme	IC50 (μM)	Reference
6d (4-methyl substituted)	AChE	0.082	[7]
Donepezil (Reference)	AChE	0.079	[7]
All synthesized derivatives (6a-h)	BChE	< 0.1	[7]

Antiviral Activity:

The tetrahydropyrimidine scaffold has been investigated for its potential against various viruses, including HIV.[8] One study also explored a derivative as a potential inhibitor for SARS-CoV-2.[9]

Antileishmanial Activity:

Derivatives bearing a chloro substituent on the phenyl ring at C4 have shown moderate to good activity against *Leishmania major*.[10] The position of the chloro group and the length of the ester chain at C5 were found to be important for activity.[10]

IV. Experimental Protocols

General Synthesis of Tetrahydropyrimidine Derivatives (Biginelli Reaction):

The most common method for synthesizing tetrahydropyrimidine derivatives is the Biginelli reaction, a one-pot three-component condensation.[1][2]

- Reactants: An aldehyde, a β -ketoester (e.g., ethyl acetoacetate), and urea or thiourea are used as the three components.
- Catalyst: The reaction is typically acid-catalyzed, using catalysts such as HCl or Lewis acids. [1][2]
- Solvent: Solvents like ethanol are commonly employed.[1]

- Procedure: The reactants and catalyst are mixed in the solvent and refluxed for a specific duration.
- Purification: The product is then isolated and purified, often by recrystallization.

Antibacterial Activity Assessment (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

- Bacterial Strains: Standard strains of bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) are used.
- Culture Preparation: Bacteria are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution: The synthesized compounds are serially diluted in the broth in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

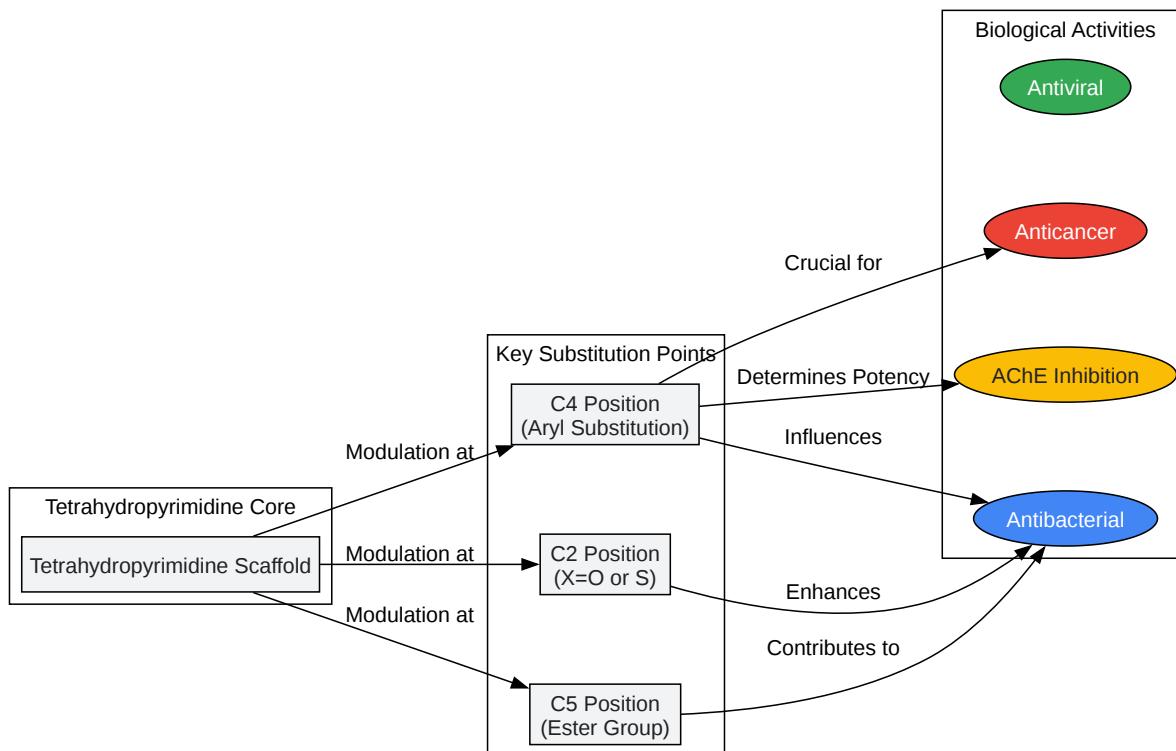
Cytotoxicity Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of compounds.

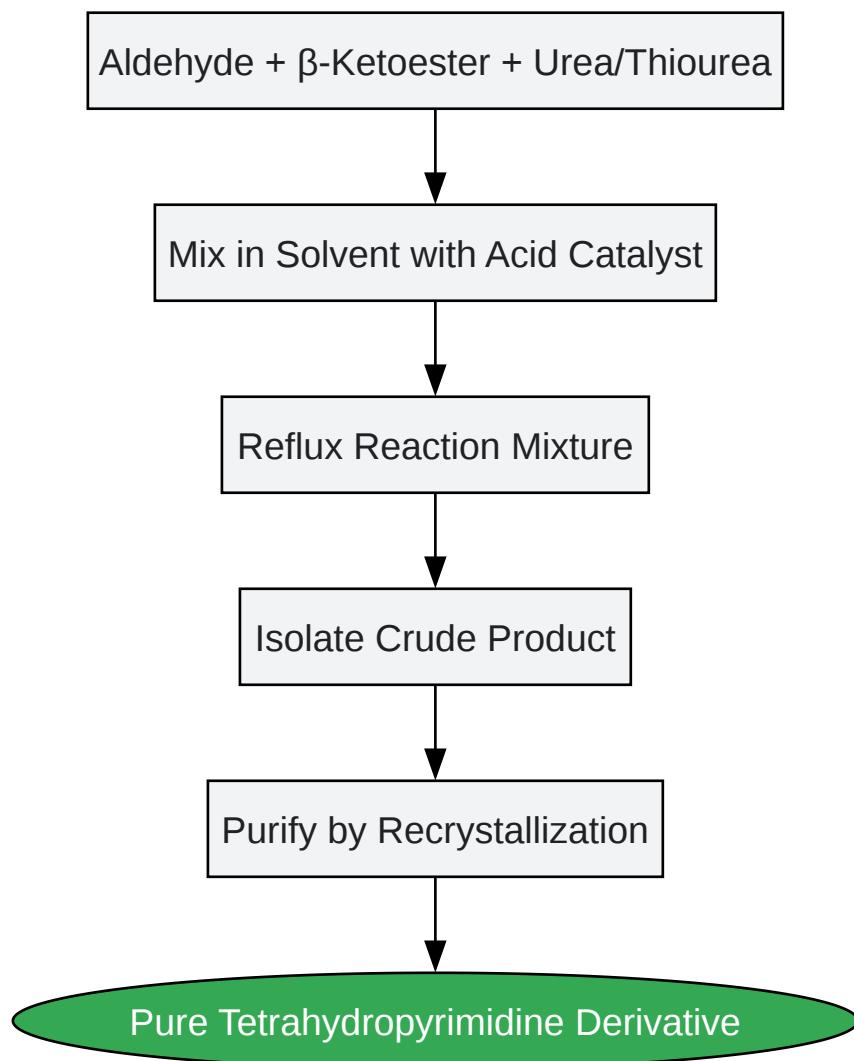
- Cell Lines: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media.
- Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with various concentrations of the tetrahydropyrimidine derivatives for a specific period (e.g., 48 or 72 hours).

- MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

V. Visualizations

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Caption: Key structure-activity relationships of tetrahydropyrimidine derivatives.



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Caption: General workflow for the Biginelli synthesis of tetrahydropyrimidines.

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